N,N,2-Trimethyl-2H-indazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethyl-2H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethyl-2H-indazol-7-amine typically involves the formation of the indazole ring followed by methylation. One common method includes the reaction of 2-azidobenzaldehydes with amines, leading to the formation of the indazole core . The methylation steps can be achieved using methyl iodide in the presence of a base such as cesium carbonate in dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N,N,2-Trimethyl-2H-indazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,2-trimethyl-2H-indazol-7-one, while reduction can produce this compound derivatives .
Scientific Research Applications
N,N,2-Trimethyl-2H-indazol-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-2H-indazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N,N,2,3-Trimethyl-2H-indazol-6-amine: A closely related compound with similar synthetic routes and applications.
2-Methyl-2H-indazol-7-amine: Another indazole derivative with comparable chemical properties and biological activities.
Uniqueness: N,N,2-Trimethyl-2H-indazol-7-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
918903-55-6 |
---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,2-trimethylindazol-7-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)9-6-4-5-8-7-13(3)11-10(8)9/h4-7H,1-3H3 |
InChI Key |
QPUVZMABYRUFMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.